1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVJBJATWTUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Amines
A primary method involves the alkylation of pyrazole-4-amine precursors with 3-(dimethylamino)propyl halides. This approach leverages nucleophilic substitution, where the amine group at the 4-position of pyrazole reacts with alkyl halides under basic conditions.
Reaction Scheme:
$$
\text{1H-Pyrazol-4-amine} + \text{Cl-(CH}2\text{)}3\text{-N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{this compound}
$$
Key Conditions:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Base: Potassium carbonate (K$$2$$CO$$3$$) or diisopropylethylamine (DIPEA)
- Temperature: 50–80°C for 12–24 hours.
Yield Optimization:
Reductive Amination Approaches
An alternative route employs reductive amination of 1H-pyrazol-4-amine with 3-(dimethylamino)propanal. This method avoids harsh alkylating agents and utilizes sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogenation catalysts.
Mechanistic Steps:
- Formation of an imine intermediate between the amine and aldehyde.
- Reduction of the imine to a secondary amine.
Advantages:
Limitations:
- Requires strict control of pH and temperature to prevent degradation.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The table below contrasts key parameters for the two primary methods:
| Parameter | Alkylation | Reductive Amination |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Yield | 60–75% | 50–65% |
| Byproducts | Di-alkylation | None significant |
| Scalability | High | Moderate |
| Cost | Low | High (catalyst cost) |
Data derived from analogous pyrazole alkylation and reductive amination protocols.
Solvent and Catalyst Selection
- Alkylation: Polar aprotic solvents (e.g., DMF) enhance reactivity but require thorough purification to remove residual solvents.
- Reductive Amination: Methanol or ethanol simplifies post-reaction workup but may necessitate inert atmospheres.
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates alkylation reactions, achieving >90% conversion in 30 minutes for related pyrazole derivatives. This method reduces thermal degradation and improves reproducibility.
Catalytic Hydrogenation
For reductive amination, palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) enhances reaction rates. Yields improve to 70–80% with 10% Pd/C at 50°C.
Characterization and Quality Control
Analytical Data
Stability Considerations
The compound is hygroscopic and requires storage at 2–8°C under argon to prevent decomposition. Solutions in DMSO remain stable for 1 month at -20°C.
Industrial-Scale Production Challenges
Cost of Raw Materials
3-(Dimethylamino)propyl chloride, a key alkylating agent, is costly at scale. Substituting with bromides or iodides may lower expenses but increases environmental concerns.
Waste Management
Alkylation generates halide byproducts (e.g., KCl), necessitating neutralization and filtration steps. Reductive amination produces less waste but requires catalyst recovery systems.
Emerging Methodologies
Flow Chemistry Applications
Continuous flow reactors enable precise control of reaction parameters, reducing side products and improving yields by 10–15% for pyrazole derivatives.
Enzymatic Alkylation
Preliminary studies suggest lipases or transaminases can catalyze N-alkylation under mild conditions, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:
Physicochemical Properties
- Basicity: The dimethylamino group in the target compound increases its basicity compared to alkyl-substituted analogs (e.g., 1-methyl-1H-pyrazol-4-amine) .
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character .
- Melting Points : Derivatives with polar groups (e.g., sulfonyl in ) show higher melting points (>200°C), while alkylated pyrazoles (e.g., ) range between 110–205°C .
Key Differences and Implications
- Lipophilicity: The dimethylamino-propyl chain in the target compound enhances lipophilicity (predicted logP ~1.5) compared to simpler analogs like 1-methyl-1H-pyrazol-4-amine (logP ~0.2), impacting membrane permeability .
- Steric Effects : Bulky substituents (e.g., pyridinyl in ) may hinder binding to flat enzymatic pockets, whereas the flexible propyl chain in the target compound offers conformational adaptability .
Research Findings and Data Gaps
While the provided evidence highlights structural and synthetic data for related compounds, direct biological or pharmacological data for this compound are lacking. Further studies should prioritize:
Synthetic Optimization : Improved yields for large-scale production (e.g., copper-catalyzed alkylation as in ) .
ADMET Profiling : Evaluation of absorption, distribution, and toxicity.
Target Validation : Screening against kinase or GPCR targets, given the prevalence of pyrazole-amines in drug discovery .
Biological Activity
The compound 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is a common scaffold in many bioactive compounds. The presence of a dimethylamino group enhances its solubility and potential bioactivity.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that derivatives of this compound showed inhibition of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating a promising potential for further development as an anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | Not specified |
| HeLa | 38.44 | Not specified |
Anti-Inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting its potential role in treating inflammatory diseases . Further studies demonstrated that it could reduce microglial activation and astrocyte proliferation in animal models of neuroinflammation .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. It exhibited sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating its potential as an effective antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| MSSA | < 0.125 |
| MRSA | < 0.125 |
| E. coli | 8 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including the compound . For instance, a study focusing on pyrazolyl thioureas demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the significance of this chemical class in antibiotic development .
Another significant finding included the ability of certain pyrazole derivatives to serve as MK2 inhibitors, which are crucial for modulating inflammatory responses in autoimmune diseases .
Q & A
Advanced Question
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP pockets). Validate with MD simulations for stability .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB ~0.3) and CYP3A4-mediated metabolism, guiding lead optimization .
How can researchers optimize solubility and bioavailability for in vivo studies?
Advanced Question
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine HCl: 25 mg/mL vs. 5 mg/mL for free base) .
- Prodrug Strategies : Esterification of the amine group enhances oral absorption (e.g., acetylated derivatives show 2× higher C in rodents) .
What are the key challenges in scaling up synthesis, and how are they addressed?
Advanced Question
- Purification : Chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures yield >95% purity) .
- Byproduct Management : Continuous flow reactors minimize side reactions (residence time <5 minutes) and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
